5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
Scientific Research Applications
Synthesis of Coenzyme Q Analogues
The compound is a key intermediate in the synthesis of Coenzyme Q analogues, which are vital for electron transfer in mitochondria and bacterial respiratory systems . These analogues, like Coenzyme Q10, are used in treating cardiovascular diseases and mitochondrial disorders due to their antioxidant properties .
Development of Cholinergic Drugs
It serves as an important intermediate for the development of cholinergic drugs. These drugs are significant in treating gastrointestinal diseases by interacting with the cholinergic system .
Electron-Transfer Activity
The compound exhibits good electron-transfer activity and radical properties in aprotic media. This makes it valuable for studies related to redox reactions and could be used in designing redox-active materials .
Synthesis of Unnatural Amino Acids
It has been used as an intermediate in the synthesis of unnatural amino acids. These amino acids, which include alkynyl- and alkyl-1,2,4,5-tetrazine fragments, are crucial for developing novel peptides and proteins with specialized functions .
Antioxidant Research
Due to its structural similarity to Coenzyme Q, the compound is used in antioxidant research. It helps in understanding the mechanism of free radical scavenging and could lead to the development of new antioxidants .
Pharmaceutical Synthesis
The compound’s role in the efficient synthesis of pharmaceutical intermediates cannot be overstated. It is used in creating various benzoquinone derivatives, which are foundational compounds in many pharmaceuticals .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are currently unknown .
Mode of Action
It’s worth noting that many similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is currently unknown . Environmental factors can significantly impact the effectiveness of a compound, including temperature, pH, and the presence of other molecules.
properties
IUPAC Name |
5-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCDXGLYCTXWSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CCC2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.